

Literature review of synthetic routes utilizing 1,3-dicarbonyl precursors

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Compound of Interest

Compound Name: 4,4-Dimethoxy-2-butanone

Cat. No.: B155242

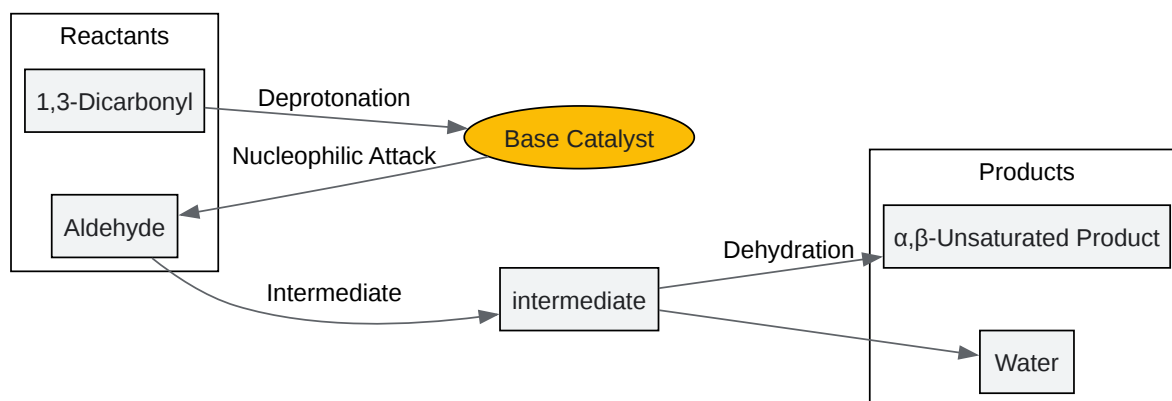
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A Comprehensive Guide to Synthetic Routes Utilizing 1,3-Dicarbonyl Precursors for Researchers, Scientists, and Drug Development Professionals.

The versatile reactivity of 1,3-dicarbonyl compounds makes them invaluable precursors in modern organic synthesis. Their unique structural motif, characterized by two carbonyl groups separated by a methylene group, imparts a high degree of functionality, allowing them to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative overview of several key synthetic routes that leverage the reactivity of 1,3-dicarbonyl compounds, including the Knoevenagel condensation, Michael addition, Hantzsch pyridine synthesis, and the synthesis of pyrazoles and isoxazoles. For each reaction, a summary of its applications, a detailed experimental protocol for a representative transformation, and a table of quantitative data from recent literature are provided to facilitate comparison and application in a laboratory setting.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon double bond formation, involving the reaction of a 1,3-dicarbonyl compound with an aldehyde or ketone. This reaction is typically catalyzed by a weak base and is widely employed in the synthesis of α,β -unsaturated carbonyl compounds and other functionalized alkenes.



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Caption: General workflow of the Knoevenagel condensation.

Comparative Data for Knoevenagel Condensation

1,3-Dicarbonyl Compound	Aldehyde	Catalyst (mol%)	Solvent	Time (min)	Yield (%)	Reference
Malononitrile	Benzaldehyde	Ni(NO ₃) ₂ ·6H ₂ O (5)	Water	10	90	[1]
Malononitrile	4-Chlorobenzaldehyde	Ni(NO ₃) ₂ ·6H ₂ O (5)	Water	15	92	[1]
Malononitrile	4-Nitrobenzaldehyde	Ni(NO ₃) ₂ ·6H ₂ O (5)	Water	5	95	[1]
Ethyl cyanoacetate	Benzaldehyde	DABCO (20)	[HyEtPy]Cl –H ₂ O	10	98	[2]
Ethyl cyanoacetate	4-Fluorobenzaldehyde	DABCO (20)	[HyEtPy]Cl –H ₂ O	5	99	[2]
Ethyl 4-chloroacetate	4-Chlorobenzaldehyde	Morpholine /Acetic Acid	Ionic Liquid	60	84	[3]
Malonic acid	Syringaldehyde	Ammonium bicarbonate	Solvent-free	120	>95	[4]

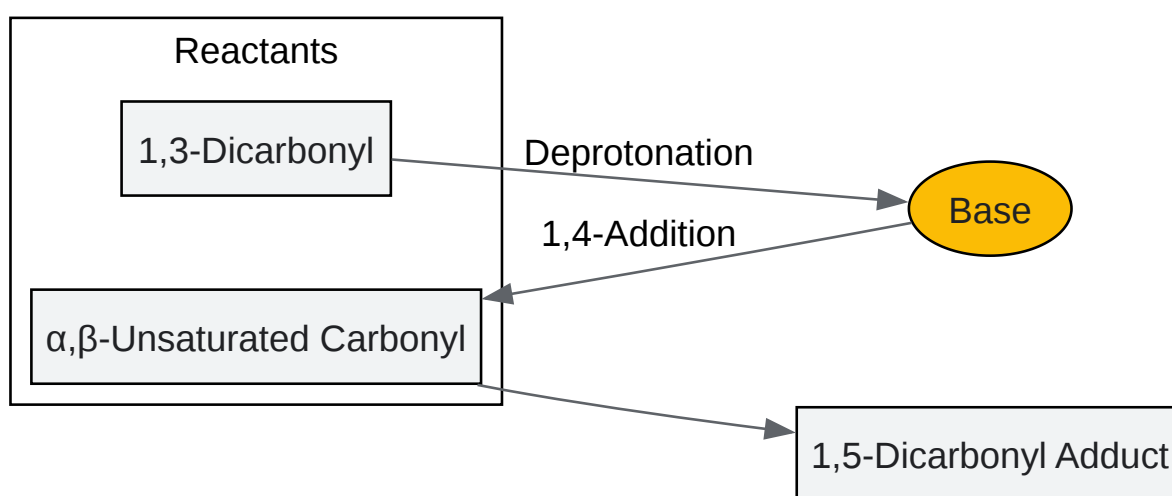
Experimental Protocol: Knoevenagel Condensation of Malononitrile with Benzaldehyde[1]

To a solution of malononitrile (1 mmol) and benzaldehyde (1 mmol) in water, 5 mol% of Ni(NO₃)₂·6H₂O was added. The reaction mixture was stirred at room temperature for 10 minutes, with the reaction progress monitored by TLC. Upon completion, cold water (15-25 mL)

was added to precipitate the product. The solid was then filtered, washed with cold water, and air-dried to yield the final product.

Michael Addition

The Michael addition is a highly versatile method for the formation of carbon-carbon bonds, involving the 1,4-conjugate addition of a nucleophile, such as a deprotonated 1,3-dicarbonyl compound, to an α,β -unsaturated carbonyl compound. This reaction is fundamental in the construction of complex molecular frameworks.



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Caption: General scheme of the Michael addition reaction.

Comparative Data for Asymmetric Michael Addition

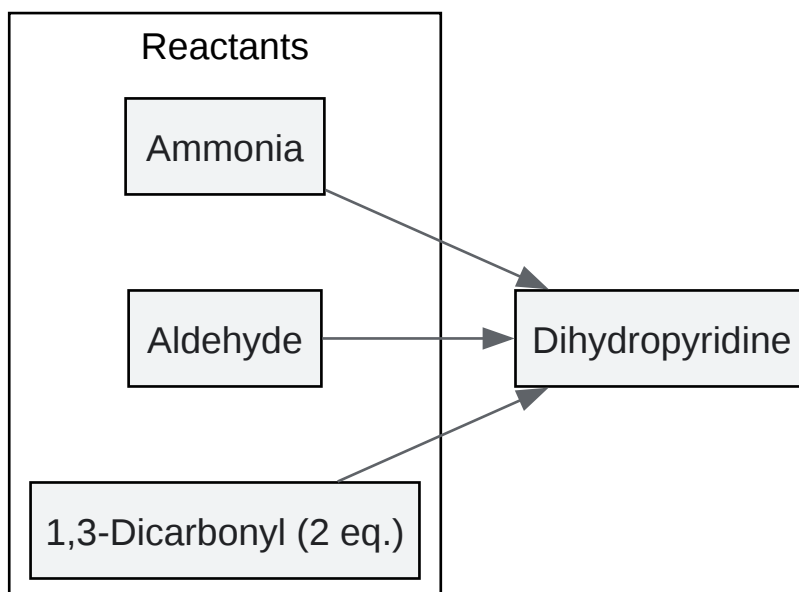
1,3-Dicarbonyl Compound	Michael Acceptor	Catalyst (mol%)	Solvent	Time (h)	Yield (%)	ee (%)	Reference
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate	trans- β -Nitrostyrene	Ts-DPEN (10)	Toluene	48	75	92:8 (er)	[5]
1,3-Cyclopentanedione	trans- β -Nitrostyrene	Grinding	Solvent-free	0.17	95	N/A	[6]
Meldrum's acid	4-Methyl-1-nitro-1-pentene	Squaramide (1)	Toluene	24	98	97:3 (er)	[2]
Dimethyl malonate	β -Phenylvinyl triflone	Takemoto catalyst (5)	Toluene	24	96	93	[7]

Experimental Protocol: Organocatalytic Asymmetric Michael Addition[5]

A catalytic amount of Ts-DPEN (10 mol%) was added to a vial containing the nitroolefin (0.5 mmol) and the 1,3-dicarbonyl compound (0.55 mmol) in toluene (1 mL). The mixture was stirred vigorously at -20 °C for the time indicated in the comparative data table. The reaction mixture was then poured into a separatory funnel containing brine, diluted with distilled water, and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the Michael adduct.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. This one-pot reaction typically involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and a nitrogen source, usually ammonia or ammonium acetate.



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Caption: Reactants in the Hantzsch pyridine synthesis.

Comparative Data for Hantzsch Pyridine Synthesis

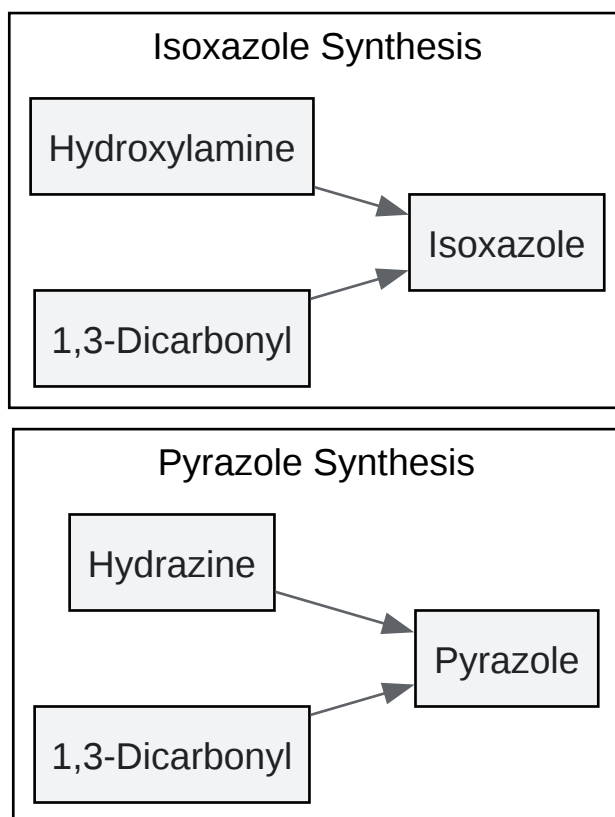
1,3-Dicarbonyl Compound	Aldehyde	Nitrogen Source	Catalyst	Solvent	Time (h)	Yield (%)	Reference
Ethyl acetoacetate	Benzaldehyde	Ammonium acetate	p-TSA	Aqueous micelles	1.5	96	[8]
Ethyl acetoacetate	1,3-Diphenyl pyrazole-4-carbaldehyde	Ammonium acetate	Guanidine hydrochloride	Ethanol	2	90	[9]
Dimedone	Benzaldehyde	Ammonium acetate	t-BuOK	Solvent-free	0.5	95	[10]
Ethyl acetoacetate	4-Chlorobenzaldehyde	Ammonium acetate	t-BuOK	Solvent-free	0.5	96	[10]

Experimental Protocol: Hantzsch Synthesis of Dihydropyridine[9]

To a solution of 1,3-diphenyl pyrazole-4-carbaldehyde (40.3 mmol) in ethyl acetoacetate (108.57 mmol), ammonium acetate (54.318 mmol) and guanidine hydrochloride (5.81 mmol) were added at room temperature. The reaction mixture was stirred for 2 hours at room temperature. After evaporation of the solvent, the product was crystallized from ethanol to give a yellow colored solid.

Synthesis of Pyrazoles and Isoxazoles

1,3-Dicarbonyl compounds are excellent precursors for the synthesis of five-membered heterocycles such as pyrazoles and isoxazoles. The reaction with hydrazine or its derivatives leads to pyrazoles, while reaction with hydroxylamine yields isoxazoles. These heterocycles are prevalent in medicinal chemistry.



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Caption: Synthesis of pyrazoles and isoxazoles from 1,3-dicarbonyls.

Comparative Data for Pyrazole and Isoxazole Synthesis

1,3-Dicarbonyl Compound	Reagent	Catalyst	Solvent	Time	Yield (%)	Product	Reference
Ethyl acetoacetate	Phenylhydrazine	Nano-ZnO	Ethanol	30 min	95	Pyrazole	[11]
1,3-Diketone	Hydrazine	Ethylene glycol	-	-	70-95	Pyrazole	[1]
1,3-Diketones	Arylhydrazines	N,N-dimethylacetamide	-	-	59-98	Pyrazole	[1]
Ethyl acetoacetate	Hydroxylamine hydrochloride	Itaconic acid	Water	15 min (ultrasound)	95	Isoxazole	[6]
β -Diketone	Hydroxylamine hydrochloride	[BMIM]X (Ionic Liquid)	-	-	Excellent	Isoxazole	[8]

Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles[11]

A mixture of ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO was refluxed in ethanol. The reaction progress was monitored by TLC. After completion, the reaction mixture was cooled to room temperature, and the solid product was filtered, washed with cold ethanol, and dried to afford the pyrazole derivative.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate

intermediates. 1,3-Dicarbonyl compounds are excellent substrates for initiating domino sequences, often starting with a Knoevenagel condensation or a Michael addition, leading to the rapid construction of complex molecular architectures.



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